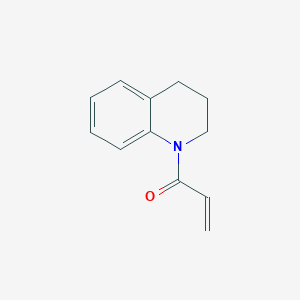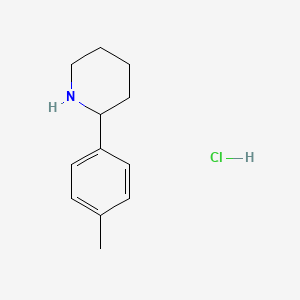
2-(4-Methylphenyl)piperidine hydrochloride
Overview
Description
“2-(4-Methylphenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H18ClN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(4-Methylphenyl)piperidine hydrochloride” can be represented by the SMILES stringCl.Cc1ccccc1C2CCNCC2 . The InChI representation is 1S/C12H17N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H .
Scientific Research Applications
Synthesis and Biological Activities
- A study focused on synthesizing 2,6-diaryl-3-methyl-4-piperidone derivatives, including 2-(4-Methylphenyl)piperidine, and evaluated their biological activities. These compounds showed potential in analgesic, local anaesthetic, and antifungal applications (Rameshkumar et al., 2003).
Acetylcholinesterase Inhibition
- Research on 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives indicated significant anti-acetylcholinesterase activities. This class of compounds, which includes variants of 2-(4-Methylphenyl)piperidine, could be valuable in treating conditions like Alzheimer's disease (Sugimoto et al., 1992).
Blood Platelet Aggregation Inhibition
- Studies involving (2-Piperidinyl)ethanones and (2-Pyrrolidinyl)ethanols, related to 2-(4-Methylphenyl)piperidine, have shown potential in inhibiting ADP-induced aggregation of blood platelets (Grisar et al., 1976).
Neuroprotective Agents
- Piperidine derivatives, including those structurally related to 2-(4-Methylphenyl)piperidine, have been investigated for their neuroprotective properties, particularly as N-methyl-D-aspartate (NMDA) antagonists (Chenard et al., 1995).
Antimicrobial Activities
- A synthesis study of piperidine derivatives explored their antimicrobial potential. Compounds synthesized included variants of 2-(4-Methylphenyl)piperidine, showing moderate activities against various bacterial and fungal strains (Ovonramwen et al., 2019).
Antioxidant and Anticancer Potential
- New piperidin-4-one derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds, related to 2-(4-Methylphenyl)piperidine, showed promising biological activities (Harini et al., 2014).
Analgesic Potency
- A series of 3-methyl-4-(N-phenyl amido)piperidines, closely related to 2-(4-Methylphenyl)piperidine, have been synthesized and evaluated for their intravenous analgesic activity. These compounds displayed significant potency and short duration of action, making them potential candidates for pain management (Lalinde et al., 1990).
Anticancer Agents
- Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally similar to 2-(4-Methylphenyl)piperidine, identified them as potential anticancer agents (Rehman et al., 2018).
Selective Serotonin 2A Receptor Inverse Agonist
- A study on 2-(4-methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, a compound related to 2-(4-Methylphenyl)piperidine, showed it to be a selective serotonin (5-HT2A) receptor inverse agonist, potentially useful in treating psychosis (Vanover et al., 2004).
Future Directions
properties
IUPAC Name |
2-(4-methylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h5-8,12-13H,2-4,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCJJIYTZIZFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)
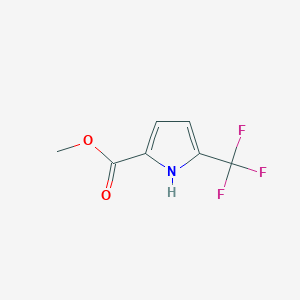
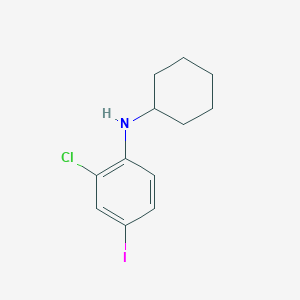
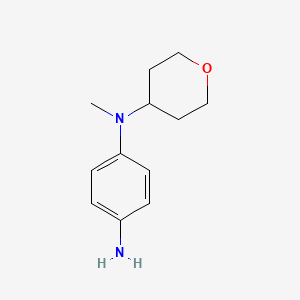
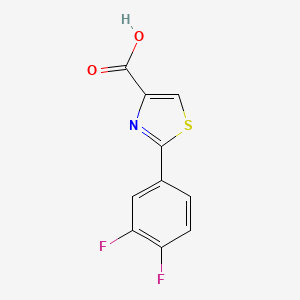
![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419139.png)
![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)
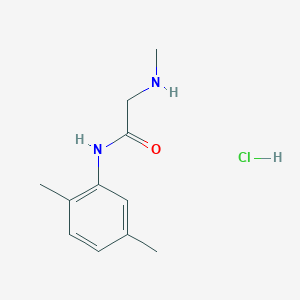
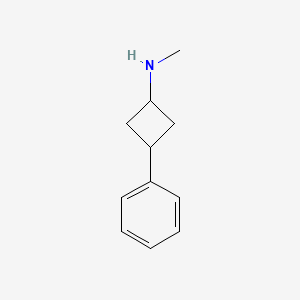
![3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419147.png)
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1419148.png)
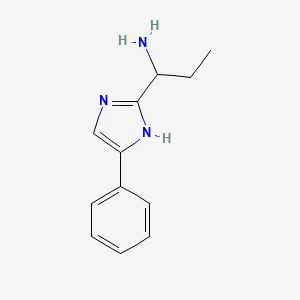
![4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B1419150.png)
